1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one
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Overview
Description
1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a pyrazole ring fused with a thiophene and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of chalcones with hydrazine derivatives to form the pyrazole ring. The thiophene and hydroxyphenyl groups are introduced through subsequent reactions involving appropriate starting materials and reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the pyrazole ring could lead to dihydropyrazole derivatives.
Scientific Research Applications
1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrazole ring can bind to metal ions, influencing various biochemical processes. The thiophene group can participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one
- 1-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one
Uniqueness
1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of a hydroxyphenyl group with a thiophene and pyrazole ring is not commonly found in other compounds, making it a valuable target for research and development.
Biological Activity
The compound 1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one , also known by its CAS number 1396568-15-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O2S, with a molecular weight of approximately 384.4952 g/mol . The structure features a pyrazole core, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549) cells. The presence of the thiophene and hydroxyphenyl groups enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
7f | HCT116 | 193.93 |
7f | A549 | 208.58 |
Control | A549 | 371.36 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound's structure allows it to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Studies indicate that similar compounds have shown effectiveness in reducing inflammation markers in vitro and in vivo models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
- Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling, a crucial pathway in inflammation and cancer progression.
- Induction of Apoptosis : By activating caspases, the compound can promote programmed cell death in cancer cells.
Study on Anticancer Activity
A recent study evaluated the efficacy of this compound against several cancer cell lines, revealing that it exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of various pyrazole derivatives, including this compound. It was found to significantly reduce edema in animal models, suggesting strong anti-inflammatory potential .
Properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-22-7-9-23(10-8-22)14-20(26)24-18(15-4-2-5-16(25)12-15)13-17(21-24)19-6-3-11-27-19/h2-6,11-12,18,25H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPAEAKFZZGLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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